Anagyrine, monohydrobromide
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Overview
Description
Anagyrine, monohydrobromide is a derivative of anagyrine, a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . Anagyrine is known for its toxic properties, particularly its ability to cause crooked calf disease in cattle when ingested during certain periods of pregnancy . The compound has a molecular formula of C15H20N2O and a molar mass of 244.338 g/mol .
Preparation Methods
The synthesis of anagyrine, monohydrobromide involves several steps, starting with the extraction of anagyrine from natural sources such as Anagyris foetida or various species of Lupinus . The synthetic route typically involves the following steps:
Extraction: Anagyrine is extracted from plant material using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Bromination: Anagyrine is then reacted with hydrobromic acid to form this compound.
Industrial production methods may involve large-scale extraction and purification processes, followed by bromination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Anagyrine, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anagyrine, monohydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of anagyrine, monohydrobromide involves its interaction with acetylcholine receptors in living organisms. The compound acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles, similar to the action of nicotine . This interaction leads to various physiological effects, including muscle contractions and potential teratogenic effects.
Comparison with Similar Compounds
Anagyrine, monohydrobromide can be compared with other similar alkaloids, such as:
Sparteine: Another quinolizidine alkaloid with similar toxic properties.
Lupanine: Found in lupins, it shares structural similarities with anagyrine but has different biological effects.
This compound is unique due to its specific teratogenic effects and its historical significance in the study of plant alkaloids.
Properties
CAS No. |
33478-03-4 |
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Molecular Formula |
C15H21BrN2O |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrobromide |
InChI |
InChI=1S/C15H20N2O.BrH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChI Key |
FJFXJZVNFFKWHQ-NLPVPVDASA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Br |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Br |
Origin of Product |
United States |
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